molecular formula C16H34N2 B13750004 1,10-Diazacyclooctadecane CAS No. 296-30-0

1,10-Diazacyclooctadecane

Cat. No.: B13750004
CAS No.: 296-30-0
M. Wt: 254.45 g/mol
InChI Key: DQXNDQIWVQIEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a macrocyclic compound with the molecular formula C12H26N2O4. It is a member of the crown ether family, characterized by its ability to form stable complexes with various metal ions. This compound is notable for its unique structure, which includes two nitrogen atoms and four oxygen atoms arranged in a cyclic configuration, making it highly versatile in chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Diazacyclooctadecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The resulting product, this compound-2,9-dione, is then reduced using lithium aluminum hydride in tetrahydrofuran to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous extraction and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,10-Diazacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,10-Diazacyclooctadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the cyclic structure act as electron donors, coordinating with metal ions to form stable chelates. This complexation enhances the solubility, stability, and bioavailability of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties but different structural features.

    1,7,10,16-Tetraoxa-4,13-diazacyclooctadecane: A related compound with additional oxygen atoms in the ring structure.

    1,10-Diaza-4,7,13,16-tetraoxacyclooctadecane: A variant with both nitrogen and oxygen atoms in the ring.

Uniqueness: 1,10-Diazacyclooctadecane is unique due to its specific arrangement of nitrogen and oxygen atoms, which provides distinct complexation properties and makes it highly effective in forming stable metal ion complexes. This uniqueness is leveraged in various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

296-30-0

Molecular Formula

C16H34N2

Molecular Weight

254.45 g/mol

IUPAC Name

1,10-diazacyclooctadecane

InChI

InChI=1S/C16H34N2/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17-13-9-5-1/h17-18H,1-16H2

InChI Key

DQXNDQIWVQIEBP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCNCCCCCCCCNCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.